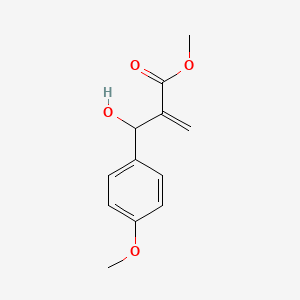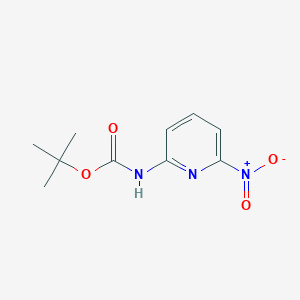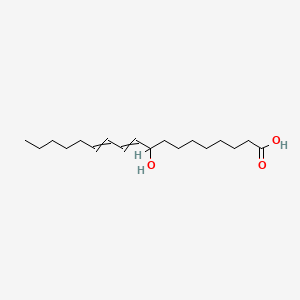
9-Hydroxyoctadeca-10,12-dienoic acid
Übersicht
Beschreibung
9-Hydroxyoctadeca-10,12-dienoic acid is a hydroxylated derivative of linoleic acid, an essential fatty acid. It is known for its role as a metabolite in various biological processes and has been studied for its potential implications in health and disease .
Wissenschaftliche Forschungsanwendungen
9-Hydroxyoctadeca-10,12-dienoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the oxidation and reduction of fatty acids.
Biology: It plays a role in cellular signaling and has been implicated in inflammatory responses.
Medicine: It is studied for its potential role in diseases such as cancer and cardiovascular diseases.
Industry: It can be used in the production of bio-based materials and as a precursor for various chemical syntheses
Wirkmechanismus
9-Hydroxy-10,12-octadecadienoic acid is involved in various physiological processes such as cell signaling, cell proliferation, and cell apoptosis . It has antioxidant and anti-inflammatory properties . It is also involved in mediating pain perception and contributing to atherosclerosis . In a study, 9-Hydroxy-10,12-octadecadienoic acid showed significant hypoglycemic effects .
Safety and Hazards
The safety data sheet for a similar compound, (Z,Z)-9,12-Octadecadienoic acid, suggests that it does not meet the criteria for classification according to Regulation No 1272/2008/EC . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Zukünftige Richtungen
9-Hydroxy-10,12-octadecadienoic acid has been associated with diseases involving oxidative stress, and as mediators of oxidative-stress-related diseases . It has been proposed as a marker for certain human diseases . Future research may focus on its role in these diseases and its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Hydroxyoctadeca-10,12-dienoic acid can be synthesized through the hydroxylation of linoleic acid. This process typically involves the use of enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), which convert linoleic acid to 9-hydroperoxy-10,12-octadecadienoic acid. This intermediate is then reduced to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic conversion of linoleic acid using bioreactors could be a potential method for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9-Hydroxyoctadeca-10,12-dienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 9-oxo-10,12-octadecadienoic acid.
Reduction: The hydroperoxy intermediate can be reduced to form the hydroxylated product.
Substitution: The hydroxyl group can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or enzymatic reduction can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: 9-oxo-10,12-octadecadienoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-Hydroxyoctadeca-9,11-dienoic acid: Another hydroxylated derivative of linoleic acid with similar biological activities.
9-oxo-10,12-octadecadienoic acid: An oxidized form of 9-Hydroxyoctadeca-10,12-dienoic acid with distinct biological properties.
13-oxo-9,11-octadecadienoic acid: An oxidized derivative of 13-Hydroxyoctadeca-9,11-dienoic acid
Uniqueness
This compound is unique due to its specific hydroxylation pattern and its ability to modulate PPAR gamma activity. This makes it a valuable compound for studying fatty acid metabolism and its implications in health and disease .
Eigenschaften
IUPAC Name |
9-hydroxyoctadeca-10,12-dienoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDSHTNEKLQQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868260 | |
| Record name | 9-Hydroxyoctadeca-10,12-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15514-85-9 | |
| Record name | 9-Hydroxy-10,12-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15514-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxyoctadeca-10,12-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


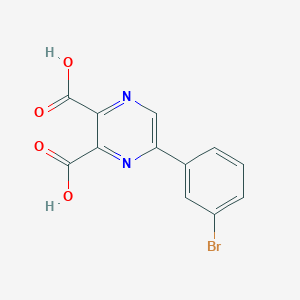





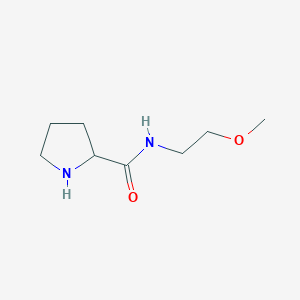
![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)
![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)
![[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3085123.png)


